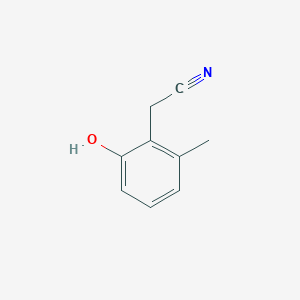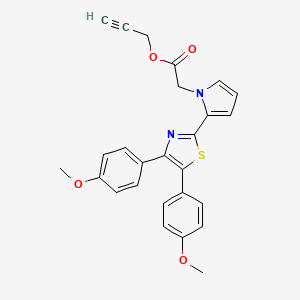
1-(4-fluoro-2-nitrophenyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group substituted with a fluoro and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-fluoro-2-nitroaniline with sodium azide under suitable conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s biological activity and stability .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole can be compared with similar compounds such as:
4-Fluoro-3-nitrophenyl azide: Known for its applications in bioconjugation and surface modification.
4-Fluoro-2-nitrophenyl isocyanate: Used in the synthesis of urethanes and other nitrogen-containing compounds.
The uniqueness of this compound lies in its combination of a tetrazole ring with fluoro and nitro substituents, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H4FN5O2 |
|---|---|
Molekulargewicht |
209.14 g/mol |
IUPAC-Name |
1-(4-fluoro-2-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H4FN5O2/c8-5-1-2-6(7(3-5)13(14)15)12-4-9-10-11-12/h1-4H |
InChI-Schlüssel |
JXGFNMCVMROOHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)

![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)



![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)



![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)

